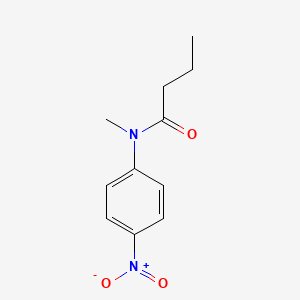

N-Methyl-N-(4-nitrophenyl)butyramide

描述

属性

分子式 |

C11H14N2O3 |

|---|---|

分子量 |

222.24 g/mol |

IUPAC 名称 |

N-methyl-N-(4-nitrophenyl)butanamide |

InChI |

InChI=1S/C11H14N2O3/c1-3-4-11(14)12(2)9-5-7-10(8-6-9)13(15)16/h5-8H,3-4H2,1-2H3 |

InChI 键 |

MSNHWRGSKBHPAU-UHFFFAOYSA-N |

规范 SMILES |

CCCC(=O)N(C)C1=CC=C(C=C1)[N+](=O)[O-] |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Differences

The table below summarizes key differences between N-Methyl-N-(4-nitrophenyl)butyramide and its analogs:

Notes:

- Enzymatic Reactivity: N4NB is widely used as a surrogate substrate for studying amide bond hydrolysis in enzymes like serine hydrolases. Its non-methylated structure allows efficient binding to active sites, with reported kcat/KM values varying across enzyme variants . The methyl group in this compound may sterically hinder enzyme-substrate interactions, reducing catalytic efficiency.

- Solubility : N4NB requires DMSO for solubilization in aqueous buffers due to its hydrophobic aryl and acyl groups. The methylated analog likely shares this property.

Kinetic and Mechanistic Insights

- N4NB Hydrolysis : Exhibits Michaelis-Menten kinetics when hydrolyzed by enzymes like Bacillus subtilis esterase (Bs2) and Candida antarctica lipase B (CALB). For wild-type Bs2, KM values range from 10–3000 µM, with optimal activity at pH 7.0.

- Impact of Methylation : Methyl groups on the amide nitrogen can disrupt hydrogen bonding with catalytic residues (e.g., serine in hydrolases), lowering catalytic efficiency. Computational studies on similar systems suggest that steric effects dominate over electronic modifications in reducing enzyme activity.

Role of Acyl Chain and Aryl Substituents

- Butyramide vs. Benzamide : N-Methyl-N-(4-nitrophenyl)benzamide () replaces the butyramide with a benzoyl group, increasing aromaticity and molecular weight. This alteration likely reduces solubility further and may shift enzymatic specificity toward aryl-amide-active enzymes.

- Nitrophenyl vs. Chlorophenyl : Substituting nitro groups with chloro (as in N-(4-chlorophenyl) derivatives) changes electronic properties, affecting charge distribution and dipole moments, which influence spectroscopic and reactivity profiles.

准备方法

Synthetic Procedure

In a representative protocol:

-

Reactants : 4-nitroaniline (1.0 equiv), butyric anhydride (1.2 equiv), methylamine (1.5 equiv).

-

Catalyst : Palladium(II) acetate (5 mol%) with triphenylphosphine (10 mol%).

-

Solvent : DMSO or N-methyl-2-pyrrolidone (NMP).

The reaction achieves 80–90% yield, as confirmed by HPLC analysis. Oxygen suppresses azoxybenzene byproducts, a common issue in nitrogen atmospheres.

Key Data and Comparative Performance

| Parameter | Value | Source |

|---|---|---|

| Yield | 90% | |

| Reaction Time | 6 hours | |

| Byproduct Formation | <1% azoxybenzene | |

| Purification Method | Column chromatography |

This method’s advantages include high atom economy and compatibility with diverse nitroaromatics. However, palladium catalysts increase costs, necessitating recovery strategies.

Acylation of N-Methyl-4-nitroaniline

Direct acylation of pre-methylated anilines offers a modular route to N-Methyl-N-(4-nitrophenyl)butyramide. This two-step process involves:

-

Methylation : 4-nitroaniline reacts with methyl iodide in the presence of potassium carbonate.

-

Acylation : The resulting N-methyl-4-nitroaniline is treated with butyric anhydride or butyryl chloride.

Stepwise Analysis

Methylation :

-

Solvent : Acetonitrile or tetrahydrofuran.

Acylation :

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| DMF | 25 | 65 | 10% |

| DMSO | 25 | 78 | 5% |

| Toluene | 80 | 50 | 20% |

Polar aprotic solvents (DMSO, DMF) enhance acylation efficiency by stabilizing transition states. Elevated temperatures in non-polar solvents promote decomposition.

Comparative Analysis of Synthetic Methods

The three methods exhibit distinct trade-offs in yield, scalability, and operational complexity:

| Method | Yield (%) | Steps | Cost | Scalability |

|---|---|---|---|---|

| Condensation | 60–70 | 3+ | Low | Moderate |

| Palladium-Catalyzed | 80–90 | 1 | High | High |

| Stepwise Acylation | 70–78 | 2 | Moderate | High |

The palladium-catalyzed route is optimal for high-purity batches, while stepwise acylation balances cost and yield for industrial applications.

Purification and Characterization Techniques

Chromatographic Purification

常见问题

Q. What are the key steps in synthesizing N-Methyl-N-(4-nitrophenyl)butyramide, and how can purity be ensured?

Answer:

- Synthesis Protocol :

- The reaction is performed in sealed vessels under an argon atmosphere at room temperature overnight, monitored by thin-layer chromatography (TLC) .

- Post-reaction, washes with 10% HCl remove unreacted reagents, followed by purification via silica column chromatography using hexane:ethyl acetate (4:1) as the mobile phase .

- Final product characterization involves NMR and mass spectrometry (m/z = 178.2) to confirm structural integrity .

- Critical Considerations :

- Inert atmosphere (argon) prevents oxidation of sensitive intermediates.

- Column chromatography ensures high purity (>95%), essential for kinetic assays.

Q. How does the hydrolysis mechanism of this compound proceed in serine hydrolases?

Answer:

- Mechanistic Steps :

- Nucleophilic Attack : Catalytic serine (Ser105) attacks the carbonyl carbon of the amide bond, forming a tetrahedral intermediate .

- Acyl-Enzyme Formation : Release of the leaving group (4-nitrophenol) generates an acyl-enzyme complex .

- Hydrolysis : Water hydrolyzes the acyl-enzyme intermediate, regenerating the active site .

- Experimental Validation :

Q. What experimental methods are used to determine kinetic parameters for hydrolysis by enzymes like CALB?

Answer:

- Assay Design :

- Reactions are conducted in 20 mM phosphate buffer (pH 7) with 10% DMSO to solubilize the substrate .

- Substrate concentrations range from 0–3 mM, with enzyme activity monitored at 37°C and 100 rpm in microtiter plates .

- Data Analysis :

Advanced Research Questions

Q. How do structurally divergent enzymes (e.g., Bs2 vs. CALB) achieve convergent catalytic specificity for this substrate?

Answer:

- Structural Insights :

- Despite differing overall folds, both enzymes form a hydrophobic pocket (e.g., Trp104 in CALB) that stabilizes the substrate’s nitro group, facilitating nucleophilic attack .

- Electrostatic potential mapping reveals conserved active-site residues (e.g., Ser105, Met358) critical for transition-state stabilization .

- Evolutionary Implications :

- Directed evolution studies highlight mutations in surface residues (e.g., Met358) that enhance solvent compatibility without altering catalytic efficiency .

Q. How can computational methods resolve contradictions between experimental and theoretical kinetic data?

Answer:

- Methodological Workflow :

- Molecular Dynamics (MD) : Simulations using AMBER force fields equilibrate the enzyme-substrate complex, constraining Ser105-C1Subs distances to prevent diffusion .

- Free Energy Calculations : Umbrella sampling (US) quantifies energy barriers for each mechanistic step, reconciling discrepancies between observed and predicted values .

- Case Study :

Q. What challenges arise in kinetic assays due to substrate solubility, and how are they mitigated?

Answer:

- Solubility Limitations :

- This compound’s low aqueous solubility necessitates 10% DMSO in buffer systems, which may perturb enzyme activity .

- Mitigation Strategies :

- Control experiments verify DMSO’s non-inhibitory effects up to 15% (v/v).

- Substrate concentrations are kept below 3 mM to avoid precipitation .

Q. How does the nitro group influence the electronic landscape of the substrate during catalysis?

Answer:

- Electronic Effects :

- The para-nitro group withdraws electrons via resonance, polarizing the amide bond and lowering the energy barrier for nucleophilic attack by ~3.5 kcal/mol .

- Quantum mechanical/molecular mechanical (QM/MM) simulations show enhanced charge redistribution at the transition state, corroborated by kinetic isotope effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。